molecular formula C19H20N2 B008421 Piperazine, 1-(9-anthracenylmethyl)- CAS No. 126257-22-5

Piperazine, 1-(9-anthracenylmethyl)-

Cat. No.: B008421
CAS No.: 126257-22-5
M. Wt: 276.4 g/mol
InChI Key: XOMAHPANTKOFLM-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylmethyl)-, also known as Piperazine, 1-(9-anthracenylmethyl)-, is a useful research compound. Its molecular formula is C19H20N2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine, 1-(9-anthracenylmethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperazine, 1-(9-anthracenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(9-anthracenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(anthracen-9-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAHPANTKOFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578088
Record name 1-[(Anthracen-9-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126257-22-5
Record name 1-[(Anthracen-9-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Anthrcen-9-ylmethyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Piperazine, 1-(9-anthracenylmethyl)- (CAS 126257-22-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, 1-(9-anthracenylmethyl)-, with the CAS number 126257-22-5, is a significant organic compound that integrates the structural features of a piperazine ring and an anthracene moiety. The piperazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antihistamine, anticancer, antimicrobial, and antioxidant properties.[1] The anthracene group, a polycyclic aromatic hydrocarbon, imparts strong ultraviolet (UV) absorption and fluorescence characteristics to the molecule.[2] This unique combination makes Piperazine, 1-(9-anthracenylmethyl)- a valuable tool in analytical chemistry, particularly as a fluorescent derivatizing agent for the sensitive detection of various analytes.[3][4] This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

The physicochemical properties of Piperazine, 1-(9-anthracenylmethyl)- are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.

PropertyValueSource
CAS Number 126257-22-5[2][3][4][5][6]
Molecular Formula C₁₉H₂₀N₂[2][3][4][5][6]
Molecular Weight 276.38 g/mol [3][6]
Appearance Beige solid[3][4]
Melting Point 120-123 °C (Predicted)[7]
Boiling Point 464.0 ± 25.0 °C (Predicted)[7]
Density 1.151 ± 0.06 g/cm³ (Predicted)[7]
pKa 9.14 ± 0.10 (Predicted)[7]
Solubility Soluble in common organic solvents.[7]
Purity Typically ≥95%, with some suppliers offering ≥99.7% by HPLC.[2][3]

Spectroscopic Properties

The spectroscopic characteristics of Piperazine, 1-(9-anthracenylmethyl)- are dominated by the anthracene moiety, which is a strong chromophore and fluorophore.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum is characterized by multiple absorption bands in the ultraviolet region, which are typical for the anthracene chromophore and arise from π → π* electronic transitions.[2] The spectrum typically displays a series of well-defined vibronic bands, which is a hallmark of the rigid anthracene structure.[2] For similar anthracene derivatives, these characteristic signals are observed between 320 and 420 nm.

Fluorescence Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are consistent with the structure of the molecule. Key expected signals include:

  • ¹H NMR: Aromatic protons of the anthracene ring, a singlet for the benzylic methylene (-CH₂-) protons, and signals for the piperazine ring protons.

  • ¹³C NMR: Aromatic carbons of the anthracene moiety are expected in the range of 120-135 ppm.[3] Signals for the benzylic carbon and the piperazine carbons would also be present.[3]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule:

  • Aromatic C-H stretch: 3100-3000 cm⁻¹

  • Aliphatic C-H stretch: 3000-2800 cm⁻¹

  • Aromatic C=C stretch: 1600-1400 cm⁻¹

  • N-H stretch (secondary amine): A weak to medium band in the 3500-3300 cm⁻¹ region.[3]

  • C-N stretch: 1250-1020 cm⁻¹

Synthesis

The primary method for the synthesis of Piperazine, 1-(9-anthracenylmethyl)- is through the N-alkylation of piperazine with a 9-substituted methylanthracene, most commonly 9-(chloromethyl)anthracene.[2]

Synthesis Piperazine Piperazine Reaction + Piperazine->Reaction Chloromethylanthracene 9-(Chloromethyl)anthracene Chloromethylanthracene->Reaction Product Piperazine, 1-(9-anthracenylmethyl)- Byproduct_out + Byproduct HCl Reaction_out Base, Solvent Reaction_out->Product Byproduct_out->Byproduct

Figure 1: General synthesis scheme for Piperazine, 1-(9-anthracenylmethyl)-.

Experimental Protocol: General Procedure for N-Alkylation

The following is a generalized protocol based on standard N-alkylation procedures for piperazines.

Materials:

  • Piperazine

  • 9-(Chloromethyl)anthracene

  • Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (typically in excess to minimize disubstitution) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the solution. The base is crucial to neutralize the hydrochloric acid formed during the reaction.[2]

  • Addition of Alkylating Agent: Slowly add a solution of 9-(chloromethyl)anthracene in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure Piperazine, 1-(9-anthracenylmethyl)-.

Causality in Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to statistically favor the monosubstituted product over the disubstituted by-product, 1,4-bis(9-anthracenylmethyl)piperazine.[3]

  • Anhydrous Conditions: The use of anhydrous solvents is important to prevent unwanted side reactions, such as hydrolysis of the alkylating agent.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of reactants and products, especially if the reaction is heated.

  • Base: The base is essential to drive the reaction to completion by neutralizing the acid by-product. The choice of base can influence the reaction rate and yield.

Applications in Analytical Chemistry

The primary application of Piperazine, 1-(9-anthracenylmethyl)- is as a pre-column derivatizing agent in high-performance liquid chromatography (HPLC) for the sensitive detection of compounds containing isocyanate and isothiocyanate functional groups.[3][4] The derivatization reaction introduces the highly fluorescent anthracene moiety into the analyte molecule, allowing for highly sensitive detection using a fluorescence detector.

Derivatization Analyte Analyte with Isocyanate/Isothiocyanate Group Reaction + Analyte->Reaction Reagent Piperazine, 1-(9-anthracenylmethyl)- Reagent->Reaction Derivative Fluorescent Derivative HPLC HPLC with Fluorescence Detector Derivative->HPLC Separation and Detection Reaction_out Reaction Conditions Reaction_out->Derivative

Figure 2: Workflow for the derivatization and analysis of analytes using Piperazine, 1-(9-anthracenylmethyl)-.

Protocol: General Derivatization Procedure for HPLC Analysis
  • Sample Preparation: Prepare a solution of the sample containing the analyte of interest in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction: Add a solution of Piperazine, 1-(9-anthracenylmethyl)- to the sample solution. The reaction is typically carried out at a controlled temperature for a specific duration to ensure complete derivatization.

  • HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a fluorescence detector.

  • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the anthracene tag (e.g., λex ≈ 365 nm, λem ≈ 410 nm).

  • Quantification: Quantify the analyte by comparing the peak area of the derivatized analyte to a calibration curve prepared from standards of the analyte derivatized under the same conditions.

Biological Activity

While the piperazine core is a common pharmacophore in many biologically active compounds, there is limited specific information available on the biological activity of Piperazine, 1-(9-anthracenylmethyl)- itself.[1][8] Its primary role is as a chemical reagent for analytical purposes. However, the broad spectrum of activities of piperazine derivatives, including antimicrobial and anticancer effects, suggests that this compound could be a starting point for the synthesis of novel, biologically active molecules.[8][9]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Piperazine-related Hazards: Piperazine itself can be corrosive and may cause severe skin burns and eye damage.[4] It can also be a respiratory and skin sensitizer.[4]

  • Anthracene-related Hazards: Polycyclic aromatic hydrocarbons can be irritants and may have other long-term health effects.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

Piperazine, 1-(9-anthracenylmethyl)- (CAS 126257-22-5) is a valuable chemical entity that combines the versatile piperazine nucleus with the fluorescent properties of anthracene. Its primary application as a derivatizing agent for HPLC analysis underscores its importance in analytical chemistry for the sensitive detection of isocyanates and isothiocyanates. While specific experimental data for some of its physicochemical properties are limited, its synthesis and applications are well-understood based on the principles of organic and analytical chemistry. Further research into the potential biological activities of this compound and its derivatives could open new avenues for its application in drug discovery and development.

References

  • Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

  • Ijppr.Human. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • ChemBK. (2024). 1-(9-anthracenylmethyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Expert Synthesis Solutions. (n.d.). 1-(9-Anthracenylmethyl)piperazine [CAS 126257-22-5]. Retrieved from [Link]

  • REFERENCE.md. (n.d.). 1-(9-anthracenylmethyl)piperazine (definition). Retrieved from [Link]

  • Acanthus Research. (n.d.). 1-(9-Anthracenylmethyl)piperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Smooth-On. (2023). SAFETY DATA SHEET - SDS No. 1626A. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of platinum(II) Chloride. Retrieved from [Link]

  • PubMed Central. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

  • Unnamed Source. (2024).
  • Amerigo Scientific. (n.d.). 1-(9-Anthracenylmethyl)piperazine. Retrieved from [Link]

  • ARTIS STANDARDS. (n.d.). 1-(9-Anthracenylmethyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(9-Anthracenylmethyl)piperazine: Core Characteristics and Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics and solubility properties of 1-(9-anthracenylmethyl)piperazine, a heterocyclic amine of significant interest in analytical chemistry and potentially in drug discovery. This document delves into its physicochemical properties, offers a detailed analysis of its solubility in various solvents, and presents a validated application in the sensitive detection of isocyanates. Experimental protocols for its synthesis and use as a derivatizing agent are provided to enable researchers to effectively utilize this compound in their work.

Introduction and Chemical Identity

1-(9-Anthracenylmethyl)piperazine is a polycyclic aromatic hydrocarbon derivative of piperazine. The molecule incorporates the rigid, fluorescent anthracene moiety with the versatile piperazine ring, a common scaffold in medicinal chemistry.[1] This unique combination of a fluorophore and a reactive secondary amine makes it a valuable tool in analytical chemistry, particularly as a fluorescent labeling agent.

Chemical Structure:

Derivatization_Workflow cluster_sampling Air Sampling cluster_derivatization Derivatization Reaction cluster_analysis Analysis Air Airborne Isocyanates Impinger Impinger with 1-(9-anthracenylmethyl)piperazine solution Air->Impinger Collection Reaction Formation of stable, fluorescent urea derivative Impinger->Reaction HPLC HPLC Separation Reaction->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Figure 2: Workflow for the analysis of isocyanates using 1-(9-anthracenylmethyl)piperazine.

Experimental Protocol: Derivatization and HPLC Analysis

The following protocol is a general guideline for the derivatization of isocyanates with 1-(9-anthracenylmethyl)piperazine and subsequent analysis by HPLC.

Materials:

  • 1-(9-anthracenylmethyl)piperazine (derivatizing reagent)

  • Toluene (or other suitable solvent for the impinger solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Isocyanate standards

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Preparation of Derivatizing Solution:

    • Prepare a solution of 1-(9-anthracenylmethyl)piperazine in toluene at a suitable concentration (e.g., as specified in modified NIOSH or OSHA methods).

  • Air Sampling:

    • Collect air samples containing isocyanates by bubbling the air through an impinger containing the derivatizing solution.

  • Sample Preparation for Analysis:

    • After sampling, transfer the impinger solution to a vial.

    • If necessary, evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Column: A reversed-phase C18 column.

    • Fluorescence Detector: Excitation and emission wavelengths should be optimized for the anthracene fluorophore. Typical values for anthracene derivatives are in the range of λex = 250-370 nm and λem = 390-420 nm. [2] * Injection Volume: Typically 10-20 µL.

    • Flow Rate: Typically 1.0 mL/min.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the isocyanate-MAP derivative.

    • Quantify the amount of isocyanate in the air sample by comparing the peak area of the derivative to the calibration curve.

Self-Validation:

  • Analyze blank samples (impinger solution without air passed through it) to check for interferences.

  • Spike known amounts of isocyanate standards into the derivatizing solution to determine recovery.

  • Confirm the identity of the derivative peak by comparing its retention time with that of a standard.

Synthesis of 1-(9-Anthracenylmethyl)piperazine

The synthesis of 1-(9-anthracenylmethyl)piperazine is typically achieved through a nucleophilic substitution reaction between piperazine and a 9-anthracenylmethyl halide.

Synthesis_Reaction Piperazine Piperazine Product 1-(9-Anthracenylmethyl)piperazine Piperazine->Product + AnthracenylmethylChloride 9-(Chloromethyl)anthracene AnthracenylmethylChloride->Product Base, Solvent

Figure 3: Synthesis of 1-(9-anthracenylmethyl)piperazine.

Experimental Protocol: N-Alkylation of Piperazine

Objective: To synthesize 1-(9-anthracenylmethyl)piperazine from piperazine and 9-(chloromethyl)anthracene.

Materials:

  • Piperazine

  • 9-(Chloromethyl)anthracene

  • Dichloromethane (anhydrous)

  • Triethylamine (or another suitable base)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve piperazine (in excess, e.g., 3-5 equivalents) in anhydrous dichloromethane.

    • Add triethylamine (1.1 equivalents relative to 9-(chloromethyl)anthracene) to the solution.

    • Stir the mixture at room temperature.

  • Addition of Electrophile:

    • Dissolve 9-(chloromethyl)anthracene (1 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the 9-(chloromethyl)anthracene solution dropwise to the stirring piperazine solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC). Gentle heating may be applied if the reaction is slow.

  • Work-up:

    • Wash the reaction mixture with water to remove excess piperazine and triethylamine hydrochloride.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired monosubstituted product from any disubstituted byproduct and unreacted starting material.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine minimizes the formation of the disubstituted product, 1,4-bis(9-anthracenylmethyl)piperazine.

  • Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: The use of anhydrous solvent prevents unwanted side reactions with water.

Conclusion

1-(9-anthracenylmethyl)piperazine is a versatile compound with a unique combination of a fluorescent anthracenyl group and a reactive piperazine moiety. While some of its physicochemical properties require further experimental determination, its application as a highly sensitive derivatizing agent for isocyanates is well-established. The protocols provided in this guide offer a framework for its synthesis and application, enabling researchers to leverage its advantageous properties in analytical and potentially medicinal chemistry research.

References

  • Rudzinski, W. E., et al. (1996). Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Operations.
  • U.S. Environmental Protection Agency.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • United Nations Office on Drugs and Crime.
  • Cayman Chemical. 1-(4-Chlorobenzhydryl)
  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(35), 12057-12085.
  • National Institute for Occupational Safety and Health. NIOSH Manual of Analytical Methods (NMAM)
  • RSC Advances. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(41), 26765-26783.
  • Occupational Safety and Health Administration.
  • Google Patents. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
  • ResearchGate.
  • University of Hertfordshire. Piperazine - AERU.
  • ResearchGate. Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine.
  • ResearchGate. Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction.
  • Expert Synthesis Solutions. 1-(9-Anthracenylmethyl)piperazine [CAS 126257-22-5].
  • SINTEF. Solid liquid solubility of piperazine.
  • PubMed. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions.
  • gChem. DMSO.
  • American Chemistry Council.
  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • ResearchGate. Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes.
  • SGS United Kingdom. A NEW APPROACH TO SAMPLING ISOCYANATES MONOMER AND OLIGOMERS IN AIR USING A DRY SAMPLER.
  • PubMed. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-a[3]neN3) and Its DNA Photocleavage Activity.

  • ChemicalBook. 9-Anthracenemethanol.
  • PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • The Royal Society of Chemistry. Synthesis of trans-9-(2-phenylethenyl)anthracene.
  • Journal of Chemical & Engineering Data. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.

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Methodological & Application

Application Note: High-Resolution Mass Spectrometry for the Confident Identification and Quantification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and, conversely, a growing class of new psychoactive substances (NPS).[1][2] Its prevalence demands robust, high-fidelity analytical methods for identification, quantification, and structural elucidation in complex matrices. This guide details a comprehensive workflow for the analysis of piperazine derivatives using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We provide field-proven protocols for sample preparation, chromatographic separation, and HRMS data acquisition. Furthermore, we explore the characteristic fragmentation pathways of the piperazine core, demonstrating how accurate mass data from techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provides unparalleled confidence in structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals requiring definitive analytical characterization of these compounds.

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine and its substituted derivatives are ubiquitous in modern pharmacology and forensic toxicology. They are integral to drugs targeting various conditions, including antipsychotic, antihistamine, and anthelmintic therapies.[1] However, this same structural motif is exploited in the clandestine synthesis of designer drugs, often mimicking the effects of controlled substances like amphetamines or MDMA.[2][3][4]

The analytical challenge stems from the structural diversity of the substituents attached to the piperazine nitrogens. This diversity creates a vast landscape of isomeric and isobaric compounds, making differentiation by low-resolution mass spectrometry difficult and unreliable. High-resolution mass spectrometry (HRMS) overcomes this limitation by providing:

  • Sub-ppm Mass Accuracy: Allowing for the determination of elemental composition and confident differentiation between isobaric compounds.

  • High Resolving Power: Enabling the separation of target analyte signals from co-eluting matrix interferences.

  • MS/MS Fragmentation Analysis: Generating high-resolution fragment ion spectra that provide a detailed structural fingerprint of the molecule.

This application note establishes a validated framework for leveraging LC-HRMS to meet these challenges, ensuring both qualitative fidelity and quantitative accuracy.

Experimental Workflow & Protocols

A robust analytical method is a self-validating system. The following protocols are designed to ensure reproducibility, accuracy, and precision, incorporating quality control (QC) checks at critical stages.[5]

Overall Analytical Workflow

The end-to-end process, from sample receipt to final data analysis, follows a systematic progression designed to minimize error and maximize data quality.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine) Spike Spike IS & Standards Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (10,000 rpm) Precipitate->Centrifuge Filter Supernatant Filtration (0.45 µm PES) Centrifuge->Filter LC UPLC Separation (C18 Column) Filter->LC HRMS HRMS Detection (Q-TOF/Orbitrap) LC->HRMS Process Accurate Mass Extraction HRMS->Process Identify Formula Generation & Library Matching Process->Identify Fragment Fragmentation Analysis (MS/MS) Identify->Fragment Quant Quantification Fragment->Quant

Caption: High-level workflow for LC-HRMS analysis of piperazine derivatives.

Protocol: Sample Preparation from Biological Matrices

This protocol is adapted for the extraction of piperazine derivatives from complex biological samples like plasma or urine.[6] The choice of protein precipitation is a non-selective but highly efficient method for removing high-abundance proteins prior to analysis.[7]

Materials:

  • Biological matrix (e.g., plasma, serum, urine).

  • Reference standards of target piperazine derivatives.

  • Stable Isotope Labeled-Internal Standard (SIL-IS), e.g., BZP-d7.[8][9]

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C.

  • 0.1% Formic Acid in Water, HPLC grade.

  • Microcentrifuge tubes (1.5 mL).

  • Syringe filters (0.22 or 0.45 µm, PES or PTFE).[6]

Step-by-Step Procedure:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL) to all samples, calibrators, and QCs. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects, providing the highest level of confidence in quantification.[8][9]

  • Protein Precipitation: Add 300 µL of cold (-20°C) acetonitrile to the tube. The cold solvent enhances the precipitation efficiency.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000-14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully collect the supernatant (~350 µL) and transfer it to a clean autosampler vial.

  • Dilution (Optional but Recommended): To further minimize matrix effects, dilute the supernatant 1:1 with 0.1% formic acid in water.

  • Filtration: For UHPLC systems, filtering the final extract through a 0.22 µm filter is recommended to prevent clogging of the column and instrument tubing.[6]

Protocol: Liquid Chromatography (LC)

The goal of chromatography is to achieve baseline separation of the target analytes from each other and from endogenous matrix components. A reversed-phase C18 column is a robust starting point for many piperazine derivatives.

  • System: UHPLC System

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Causality Note: The use of a formic acid modifier in the mobile phase is crucial for promoting protonation of the piperazine nitrogens, which is essential for efficient positive mode electrospray ionization (ESI+).

Protocol: High-Resolution Mass Spectrometry (HRMS)

The HRMS parameters are set to maximize sensitivity while maintaining high mass accuracy and resolution. Data-dependent acquisition (DDA) is used to trigger MS/MS scans on the most abundant precursor ions for structural confirmation.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Gas Temp: 350 - 450°C

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

  • Full Scan (MS1) Range: m/z 50 - 600

  • MS1 Resolution: >30,000 FWHM

  • MS/MS (MS2) Scan: Triggered for top 5 most intense ions exceeding a threshold.

  • Collision Energy: Stepped or ramped collision energy (e.g., 10-40 eV). This provides a range of fragmentation energies in a single scan, maximizing the number of structurally informative fragment ions.

Results: Data Analysis & Interpretation

Identification via Accurate Mass

The primary advantage of HRMS is the ability to confidently determine an elemental formula. For a target analyte like 1-benzylpiperazine (BZP), the protonated molecule [M+H]⁺ has a theoretical exact mass. The measured mass from the HRMS instrument should fall within a narrow tolerance window (typically < 5 ppm).

ParameterValueRationale
Analyte 1-Benzylpiperazine (BZP)Common piperazine derivative.[3]
Formula C₁₁H₁₆N₂-
Theoretical [M+H]⁺ 177.13862 m/zCalculated monoisotopic mass.
Observed [M+H]⁺ 177.13825 m/zHypothetical measured value.
Mass Accuracy -2.1 ppm((Observed-Theoretical)/Theoretical) * 10^6

Table 1: Example of accurate mass measurement for BZP identification.

Structural Elucidation via Fragmentation Analysis

While accurate mass suggests a formula, MS/MS fragmentation confirms the structure. Piperazine derivatives exhibit characteristic fragmentation patterns involving cleavage of the piperazine ring and the bonds connecting substituents.[1][3] The most common fragmentation for benzylpiperazines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[3][4]

Caption: Characteristic fragmentation of 1-benzylpiperazine (BZP) in ESI+.

For phenylpiperazines, common cleavages occur within the piperazine ring itself, producing characteristic ions such as m/z 70 and m/z 56.[3] By analyzing the accurate masses of these product ions, the structure can be pieced together with very high confidence.

Method Performance & Validation

Any analytical method intended for routine use must be validated to demonstrate its fitness for purpose.[10] Key validation parameters for a quantitative HRMS assay are summarized below. Data is representative of a typical validated method.

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.990.998
Mass Accuracy < 5 ppm< 3 ppm
Precision (%RSD) < 15% (LLOQ < 20%)< 10%
Accuracy (%RE) ± 15% (LLOQ ± 20%)± 8%
Lower Limit of Quantitation (LLOQ) S/N > 101 - 5 ng/mL in matrix[11][12]
Extraction Recovery Consistent & Reproducible85 - 105%

Table 2: Summary of typical method validation parameters and performance for the LC-HRMS analysis of piperazine derivatives.

Conclusion

The coupling of UHPLC with high-resolution mass spectrometry provides an exceptionally powerful tool for the analysis of piperazine derivatives. The workflow presented here leverages the high mass accuracy and MS/MS capabilities of HRMS to deliver unambiguous identification and reliable quantification, even in challenging biological matrices. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a robust foundation for researchers in pharmaceutical development, clinical research, and forensic toxicology. By explaining the causality behind key experimental choices and incorporating principles of method validation, this guide empowers scientists to develop and implement high-fidelity analytical systems for this important class of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Resolution Mass Spectrometry of Piperazin-2-one-d6.
  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Popa, D. S., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 537-546. [Link]

  • Benchchem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin....
  • Acquavia, M. A., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Lourido, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2435. [Link]

  • Zalewska, T., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 346. [Link]

  • de Oliveira, R. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920. [Link]

  • Acquavia, M. A., et al. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Zalewska, T., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC website. [Link]

  • Peraman, R., et al. (2020). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. ResearchGate. [Link]

  • van der Vliet, A., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-258. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from Sema website. [Link]

  • Li, H., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Clarke, W., et al. (2014). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta, 433, 137-143. [Link]

  • Lourido, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • de Lira, B. F. C., et al. (2022). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]methods-in-a-pharmaceutical-22q657l65l)

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Application Note: 1-(9-anthracenylmethyl)piperazine as a "Turn-On" Fluorescent Cation Probe

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in ion sensing, bioimaging, and analytical chemistry.

Purpose: This document provides a comprehensive guide to the theory, application, and detailed protocols for using 1-(9-anthracenylmethyl)piperazine (A9P) as a highly effective fluorescent probe for the detection of various metal cations.

Introduction: The Power of "Off-On" Sensing

1-(9-anthracenylmethyl)piperazine (A9P) is a versatile fluorogenic chemosensor built on the well-understood photophysical properties of anthracene.[1][2] Its molecular architecture, which conjugates the highly fluorescent anthracene moiety with a piperazine ring, is ingeniously designed for "off-on" cation detection.[1] In its free, unbound state, the probe exhibits minimal fluorescence. However, upon selective binding to a target metal cation, it displays a pronounced increase in fluorescence intensity, enabling sensitive and selective quantification of the analyte.[1] This "turn-on" mechanism is highly advantageous as it provides a high signal-to-noise ratio, minimizing false positives from background fluorescence. The piperazine component acts as a versatile binding site, allowing for the detection of a range of biologically and environmentally significant metal ions, such as Zn²⁺, Cd²⁺, and Hg²⁺.[1]

Principle of Operation: Photoinduced Electron Transfer (PET)

The functionality of A9P as a cation probe is governed by a process known as Photoinduced Electron Transfer (PET).[3][4][5][6] This mechanism involves three key components: the fluorophore (anthracene), the receptor (piperazine), and a short spacer.

  • "Fluorescence Off" State (Unbound): In the absence of a target cation, the lone pair of electrons on the nitrogen atom of the piperazine ring is readily available. Upon excitation of the anthracene fluorophore by an appropriate wavelength of light, this electron-rich piperazine moiety donates an electron to the excited-state anthracene.[1] This electron transfer process provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "quenching" the fluorescence.[3][4]

  • "Fluorescence On" State (Cation-Bound): When a metal cation is introduced, it coordinates with the lone pair electrons of the piperazine nitrogen atoms.[1] This binding event lowers the energy of the nitrogen's lone pair, making it thermodynamically unfavorable to donate an electron to the excited anthracene.[5] Consequently, the PET process is inhibited. With the non-radiative quenching pathway blocked, the excited fluorophore returns to the ground state primarily through the emission of photons, resulting in a strong, observable fluorescence signal.[1]

This cation-induced suppression of PET is the cornerstone of A9P's function as a "turn-on" fluorescent sensor.

Mechanism of Action Diagram

Caption: Cation sensing mechanism of A9P via Photoinduced Electron Transfer (PET).

Spectroscopic and Physical Properties

The utility of A9P is defined by its distinct spectroscopic characteristics, which are primarily dictated by the anthracene moiety.

PropertyValueNotes
Molecular Formula C₁₉H₂₀N₂[7]
Molecular Weight 276.38 g/mol [7][8]
Appearance Beige Solid[7][8]
Purity ≥95% (typically ~99% by HPLC)[7][8]
UV-Vis Absorption (λ_abs_) ~340, 360, 380 nmCharacteristic vibronic bands of the anthracene core.[1]
Fluorescence Emission (λ_em_) ~400, 420, 445 nmMirror image of the absorption spectrum, highly dependent on solvent.[1]
Quantum Yield (Φ_f_) Low (unbound) -> High (cation-bound)The essence of the "turn-on" sensing mechanism.

Note: Exact absorption and emission maxima may vary slightly depending on the solvent system and instrumentation.

Application Protocols

4.1. Materials and Reagents

  • 1-(9-anthracenylmethyl)piperazine (A9P)

  • Spectroscopy-grade solvent (e.g., Acetonitrile (MeCN), Methanol (MeOH), or an aqueous buffer system)

  • Stock solutions of metal perchlorate or nitrate salts (e.g., Zn(ClO₄)₂, Cd(NO₃)₂, etc.)

  • Appropriate buffer (e.g., HEPES, PIPES) for aqueous measurements

  • High-purity deionized water

  • Quartz cuvettes for fluorescence spectroscopy

  • Calibrated micropipettes

4.2. Protocol 1: Preparation of Stock Solutions

Causality: Accurate stock solutions are critical for quantitative analysis. Using non-coordinating counter-ions like perchlorate (ClO₄⁻) or nitrate (NO₃⁻) is crucial to prevent interference with the cation's interaction with the piperazine receptor.

  • A9P Stock Solution (1.0 mM): Accurately weigh 2.76 mg of A9P and dissolve it in 10.0 mL of spectroscopy-grade acetonitrile (MeCN). Store this solution in a dark, sealed vial at 4°C to prevent solvent evaporation and photodegradation.

  • Metal Cation Stock Solutions (10 mM): Prepare individual stock solutions for each metal to be tested. For example, to prepare a 10 mM Zn²⁺ solution, dissolve 37.24 mg of Zn(ClO₄)₂·6H₂O in 10.0 mL of deionized water.

  • Buffer Solution (e.g., 50 mM HEPES, pH 7.4): For biological applications, prepare a buffer solution at the desired pH. Ensure the buffer components do not chelate the target metal ions.

4.3. Protocol 2: General Cation Titration Experiment

Self-Validation: This protocol includes recording the spectrum of the probe alone (the blank) to establish a baseline. The response is then systematically measured against increasing, known concentrations of the analyte, forming a calibration curve that validates the sensor's response.

  • Prepare the Working Probe Solution: Dilute the 1.0 mM A9P stock solution to a final working concentration of 10 µM in the chosen solvent system (e.g., MeCN or buffered aqueous solution) in a quartz cuvette (final volume 2.0 mL).

  • Set Spectrofluorometer Parameters:

    • Set the excitation wavelength (λ_ex_) to the absorption maximum of A9P (e.g., 380 nm).

    • Set the emission scan range from 390 nm to 600 nm.

    • Adjust excitation and emission slit widths (e.g., 5 nm) to optimize signal without saturating the detector.

  • Record Baseline Spectrum: Place the cuvette with the A9P working solution into the spectrofluorometer and record its emission spectrum. This is the "zero" or unbound state spectrum.

  • Perform Titration: Add small, precise aliquots (e.g., 2-10 µL) of a metal cation stock solution directly into the cuvette.

  • Mix and Equilibrate: After each addition, gently mix the solution by capping and inverting the cuvette or by careful pipetting. Allow the solution to equilibrate for 1-2 minutes.

  • Record Spectrum: Record the fluorescence emission spectrum after each addition of the metal cation.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., 420 nm) as a function of the cation concentration. This will generate a binding isotherm, which can be used to determine the binding affinity (K_d_) and stoichiometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a cation titration experiment using A9P.

Data Interpretation and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Fluorescence Enhancement 1. Incorrect pH (protonation of piperazine mimics cation binding).2. Presence of a stronger chelating agent in the buffer.3. Cation does not bind effectively to the probe.1. Adjust the pH of the buffer. The optimal range is typically neutral to slightly basic.2. Use a non-chelating buffer like HEPES or PIPES.[9]3. Verify the cation's compatibility or test alternative cations.
Precipitation in Cuvette 1. Low solubility of the A9P-cation complex.2. Exceeding the solubility limit of the metal salt in the solvent system.1. Use a lower concentration of the probe and/or cation. Add a co-solvent like DMSO if compatible with the experiment.2. Ensure metal salts are fully dissolved in the stock solution before titration.
Inconsistent Readings 1. Photobleaching of the anthracene fluorophore.2. Temperature fluctuations affecting binding equilibrium.1. Minimize exposure of the sample to the excitation light. Use the shutter and reduce slit widths or excitation intensity.2. Use a temperature-controlled cuvette holder to maintain a constant temperature (e.g., 25°C).

References

  • Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Chemphyschem, 10(9-10), 1389-98. [Link]

  • Wikipedia. (n.d.). Photoinduced electron transfer. [Link]

  • ResearchGate. (n.d.). Fluorescence Quenching by Photoinduced Electron Transfer: A Reporter for Conformational Dynamics of Macromolecules | Request PDF. [Link]

  • Wolfbeis, O. S., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry, 86(17), 8685–8691. [Link]

  • ACS Publications. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry. [Link]

  • MDPI. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules. [Link]

  • Amerigo Scientific. (n.d.). 1-(9-Anthracenylmethyl)piperazine. [Link]

  • PubMed. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules. [Link]

  • Expert Synthesis Solutions. (n.d.). 1-(9-Anthracenylmethyl)piperazine [CAS 126257-22-5]. [Link]

  • ARTIS STANDARDS. (n.d.). 1-(9-Anthracenylmethyl)piperazine. [Link]

  • Lippard, S. J., et al. (2009). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 131(42), 15112–15113. [Link]

  • MDPI. (2018). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Polymers, 10(11), 1234. [Link]

  • PubMed. (2013). N-triazinyl derivatives of 1- and 9-aminoanthracene: synthesis and photo-physical properties. Journal of Fluorescence, 23(3), 425-37. [Link]

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Application Note: Ratiometric Analysis Using 1-(9-Anthracenylmethyl)piperazine (AMP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Ratiometric Measurement

Quantitative fluorescence analysis is a cornerstone of modern biological and chemical research. However, traditional intensity-based measurements are often plagued by experimental artifacts. Variations in probe concentration, photobleaching, excitation source instability, and detector fluctuations can all lead to inaccurate results. Ratiometric fluorescence sensing is an elegant and robust technique that circumvents these issues.[1][2] By measuring the ratio of fluorescence intensities at two different wavelengths, a self-calibrating system is created, providing a more reliable and reproducible quantification of the target analyte.[1][3][4]

This application note provides a detailed guide to the use of 1-(9-anthracenylmethyl)piperazine (AMP), a classic and versatile fluorescent probe, for the ratiometric determination of pH and its potential application for zinc ion (Zn²⁺) sensing.

Principle of Operation: A Photoinduced Electron Transfer (PET) Mechanism

AMP belongs to a well-established class of fluorescent sensors that operate on the principle of Photoinduced Electron Transfer (PET) .[5][6][7] The molecule's architecture consists of two key functional units connected by a short linker:

  • Fluorophore: The anthracene group is a highly fluorescent polycyclic aromatic hydrocarbon that absorbs UV light and emits a characteristic blue fluorescence.[8]

  • Receptor/Modulator: The piperazine ring contains two tertiary amine groups. The lone pair of electrons on the distal nitrogen atom acts as the analyte recognition site.

In its neutral, non-protonated state (at higher pH), the lone pair of electrons on the piperazine nitrogen is readily available. Upon excitation of the anthracene fluorophore, this electron lone pair can be transferred to the excited-state fluorophore, a process known as PET.[6][9] This non-radiative decay pathway effectively quenches the fluorescence, resulting in a low emission signal.[5][10]

When the piperazine nitrogen is protonated (at lower pH) or coordinates with a Lewis acid like a metal ion (e.g., Zn²⁺), the lone pair of electrons becomes engaged in the new bond. This binding event inhibits the PET process. Consequently, the primary de-excitation pathway for the fluorophore becomes radiative relaxation (fluorescence), leading to a significant enhancement of the emission intensity.[6][9] This "off-on" switching mechanism is the basis for its use as a sensor.

The ratiometric capability of some PET sensors arises from a shift in the emission spectrum upon analyte binding. For AMP, protonation can subtly alter the electronic environment of the fluorophore, leading to the formation of a new emissive state, often an exciplex, which emits at a longer wavelength. This allows for the measurement of the intensity ratio between the monomer (unbound) and exciplex (bound) emission peaks.

Figure 1: Mechanism of AMP as a "PET" sensor.

Application Protocol: Ratiometric pH Measurement

This protocol details the steps for creating a pH calibration curve using AMP.

Materials and Equipment
  • Reagents:

    • 1-(9-anthracenylmethyl)piperazine (AMP)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • A series of pH buffers (e.g., citrate, phosphate, borate) covering the desired range (e.g., pH 4.0 to 10.0)

    • High-purity water

  • Equipment:

    • Spectrofluorometer with dual emission wavelength detection capability

    • Quartz fluorescence cuvettes (1 cm path length)

    • Calibrated pH meter

    • Analytical balance

    • Micropipettes

Protocol Steps

Step 1: Preparation of AMP Stock Solution

  • Accurately weigh ~3.0 mg of AMP (M.W. ≈ 304.42 g/mol ).

  • Dissolve the AMP in 10.0 mL of anhydrous DMSO to create a 1 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture. This stock is stable for several months.

Step 2: Preparation of Working Solutions and pH Buffers

  • Prepare a series of at least 7-10 buffers with known pH values across the desired analytical range (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0, 10.0).

  • Verify the pH of each buffer using a calibrated pH meter just before the experiment.

  • The final concentration of AMP in the cuvette should be in the low micromolar range (e.g., 5-10 µM) to avoid inner filter effects. For a final concentration of 10 µM in a 2 mL final volume, you will add 20 µL of the 1 mM stock solution.

Step 3: Spectrofluorometric Measurement

  • Set the excitation wavelength of the spectrofluorometer to 365 nm .

  • Set the instrument to record the emission spectrum from 380 nm to 550 nm .

  • For each pH buffer, perform the following: a. Pipette 1980 µL of the pH buffer into a quartz cuvette. b. Add 20 µL of the 1 mM AMP stock solution to the cuvette. c. Mix gently by inverting the cuvette several times (with a cap) or by gentle pipetting. d. Incubate for 2-5 minutes at room temperature to allow for equilibration. e. Place the cuvette in the spectrofluorometer and record the emission spectrum.

  • Identify the two emission maxima. Typically, one peak corresponds to the monomer emission (~415 nm) and a second, longer-wavelength peak corresponds to the protonated/exciplex form (~450-480 nm). These exact wavelengths should be determined empirically from your spectra.

Step 4: Data Analysis and Calibration

  • For each recorded spectrum (i.e., for each pH value), extract the fluorescence intensity at the two selected emission wavelengths (e.g., I₄₁₅ₙₘ and I₄₇₀ₙₘ).

  • Calculate the emission ratio (R) for each pH value: R = I₄₇₀ₙₘ / I₄₁₅ₙₘ .

  • Plot the calculated ratio (R) on the y-axis against the corresponding pH value on the x-axis.

  • Fit the data to a sigmoidal dose-response (variable slope) equation to generate a calibration curve. The center of this curve will correspond to the apparent pKa of the probe under your experimental conditions.

Figure 2: Workflow for ratiometric pH calibration.

Key Performance Parameters & Considerations

When using AMP, it is crucial to understand its performance characteristics to ensure accurate and reliable data.

ParameterTypical Value / ConsiderationCausality & Experimental Insight
Excitation λ ~365 nmThis wavelength efficiently excites the anthracene moiety while minimizing autofluorescence from biological samples.
Emission λ Monomer: ~415 nmExciplex: ~470 nmThe dual emission is key to ratiometric analysis. The exact peak positions can be solvent-dependent and should be confirmed experimentally.
pKa ~7.0 - 7.5The pKa determines the optimal sensing range, which is typically pKa ± 1.5 pH units.[6] This makes AMP well-suited for physiological pH measurements.[11]
Response Time < 5 minutesThe protonation/deprotonation is a rapid equilibrium. A short incubation ensures the reaction has reached completion before measurement.
Selectivity High for H⁺The primary application is for pH sensing. However, the piperazine moiety can also chelate certain metal ions.
Interference Divalent Cations (e.g., Zn²⁺, Cu²⁺)Metal ions can coordinate with the piperazine nitrogen, inhibiting PET and causing a fluorescence increase, similar to protonation. This can be a source of interference in complex biological media. This property can also be exploited for sensing these ions, though selectivity may be an issue.[12]
Solvent Effects Polarity DependentThe photophysical properties, including emission maxima and quantum yield, can be influenced by solvent polarity. Maintain consistent solvent conditions between calibration standards and unknown samples.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal / No Response 1. Degraded AMP stock.2. Incorrect filter/wavelength settings.3. pH range is outside the probe's dynamic range.1. Prepare a fresh stock solution.2. Verify excitation and emission wavelengths.3. Ensure your sample pH is within the ~5.5-8.5 range.
High Background Signal 1. Contaminated buffer or cuvette.2. Autofluorescence from sample matrix.1. Use high-purity solvents and clean cuvettes.2. Run a "blank" sample (without AMP) to measure and subtract background.
Poor Sigmoidal Fit 1. Inaccurate pH of buffers.2. Insufficient data points in the transition range.3. Precipitation of AMP at low pH.1. Re-calibrate pH meter and remake buffers.2. Prepare more buffers around the expected pKa.3. Ensure the final DMSO concentration is sufficient to maintain solubility.

Conclusion

1-(9-anthracenylmethyl)piperazine is a powerful and accessible fluorescent probe for ratiometric pH determination in the physiological range. Its PET-based mechanism provides a clear and significant fluorescence response to changes in proton concentration. By following the detailed protocols and understanding the key performance parameters outlined in this note, researchers can effectively leverage the advantages of ratiometric analysis to achieve highly accurate and reproducible pH measurements, minimizing common artifacts associated with intensity-based methods.

References

  • Chemical Society Reviews. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. RSC Publishing. [Link]

  • Goretzki, E., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry. [Link]

  • Goretzki, E., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. ACS Publications. [Link]

  • HORIBA. (n.d.). What is Ratiometric Fluorescence?. [Link]

  • AZoM. (2018). A Guide to Ratiometric Fluorescence. [Link]

  • MDPI. (2020). Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. [Link]

  • Frontiers. (2023). Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection. [Link]

  • ResearchGate. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. [Link]

  • Advanced Science News. (2013). Ratiometric fluorescence sensing. [Link]

  • Karsten, L., et al. (2022). Genetically Encoded Ratiometric pH Sensors for the Measurement of Intra- and Extracellular pH and Internalization Rates. PMC - NIH. [Link]

  • Analyst (RSC Publishing). (2019). A new class of ratiometric small molecule intracellular pH sensors for Raman microscopy. [Link]

  • Akyol, A., et al. (2022). A New Ratio-Metric pH Probe, “ThiAKS Green” for Live-Cell pH Measurements. Photonic Sensors. [Link]

  • ResearchGate. (2018). An anthracene-based fluorescent chemosensor for Zn2+. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a New Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of a novel fluorescent probe presents exciting opportunities for advancing cellular imaging and elucidating complex biological processes. However, its true utility can only be ascertained through a rigorous and objective validation process. This guide provides a comprehensive framework for evaluating a new fluorescent probe, which we will call "FluoroCell-Green," designed for specific organelle labeling. We will compare its performance against established standards, such as Hoechst 33342 for nuclear staining and MitoTracker Red CMXRos for mitochondrial labeling, providing the necessary experimental context and detailed protocols for researchers, scientists, and drug development professionals. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

Part I: Fundamental Photophysical Characterization

Before a probe is introduced to the complexity of a living cell, its intrinsic photophysical properties must be thoroughly characterized in a controlled, cell-free environment. These parameters form the bedrock of its performance and dictate its suitability for various imaging applications. The ideal fluorescent probe should exhibit high brightness, exceptional stability, and spectral properties that minimize crosstalk and phototoxicity.[1][2][3]

Key Photophysical Parameters:

  • Absorption and Emission Spectra: These spectra determine the optimal excitation and emission settings for the probe. A large Stokes shift (the difference between the absorption and emission maxima) is desirable to minimize spectral overlap and reduce interference in multicolor imaging experiments.[4][5][6]

  • Molar Extinction Coefficient (ε): This value represents the probe's efficiency in absorbing light at a specific wavelength. A higher extinction coefficient contributes to greater brightness.[6]

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7][8][9][10] A quantum yield closer to 1.0 indicates a highly efficient and bright probe.[10]

  • Photostability: This refers to a fluorophore's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for time-lapse imaging and experiments requiring prolonged illumination.[11]

Comparative Analysis of Photophysical Properties

To provide context, let's compare our hypothetical FluoroCell-Green with two well-established probes: Hoechst 33342, a blue-fluorescent nuclear stain[4][12][13][14], and MitoTracker Red CMXRos, a red-fluorescent mitochondrial stain.[15][16][17][18][19]

Parameter FluoroCell-Green (Hypothetical) Hoechst 33342 MitoTracker Red CMXRos
Excitation Max (nm) 488350[4]579[16][17]
Emission Max (nm) 515461[4]599[16][17]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~85,000~42,000~116,000
Quantum Yield (Φf) ~0.85~0.42~0.36
Photostability HighModerateModerate

Note: Values for Hoechst 33342 and MitoTracker Red CMXRos are approximate and can vary with environmental conditions.

This initial comparison suggests that FluoroCell-Green has the potential to be a very bright and stable probe, making it a promising candidate for demanding imaging applications.

Part II: In Vitro Performance and Specificity

Once the fundamental photophysical properties are established, the next critical phase is to assess the probe's performance in a cellular context. This involves evaluating its ability to enter cells, localize to the intended target, and, most importantly, do so without causing undue harm to the cells.

Experimental Workflow for In Vitro Validation

The following diagram outlines a logical workflow for the in vitro validation of a new fluorescent probe.

G cluster_0 Probe Preparation cluster_1 Cell Culture & Staining cluster_2 Performance Assessment cluster_3 Data Analysis prep Prepare Stock Solution culture Culture Adherent Cells on Glass-Bottom Dishes prep->culture Dilute to working conc. stain Incubate with Probe Working Solution culture->stain wash Wash to Remove Unbound Probe stain->wash toxicity Cytotoxicity Assay (MTT/LDH) stain->toxicity Parallel Experiment imaging Fluorescence Microscopy wash->imaging coloc Co-localization with Known Marker quantify Quantify Signal & Specificity coloc->quantify imaging->coloc G start What is the primary experimental goal? q1 Long-term time-lapse imaging? start->q1 q3 High-resolution imaging of fine structures? start->q3 q4 Multicolor imaging with spectrally close probes? start->q4 q2 Fixed-cell imaging or short-term live imaging? q1->q2 No ans1_yes High photostability & low phototoxicity are critical. Consider FluoroCell-Green. q1->ans1_yes Yes ans2_yes High brightness & good retention are key. Consider MitoTracker Red or Hoechst. q2->ans2_yes ans3_yes High brightness & SNR are paramount. Consider FluoroCell-Green. q3->ans3_yes ans4_yes Narrow emission spectra & large Stokes shift are needed. Evaluate spectral properties carefully. q4->ans4_yes ans1_no Standard probes may be sufficient.

Caption: Decision tree for selecting a suitable fluorescent probe.

Part IV: Protocols and Methodologies

Protocol 1: Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Probe Incubation: Treat the cells with varying concentrations of the fluorescent probe (e.g., 10 nM to 10 µM) and incubate for the desired duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Co-localization Imaging and Analysis

  • Cell Culture and Staining: Culture cells on glass-bottom dishes. [20]Incubate the cells with FluoroCell-Green and the co-localization marker (e.g., MitoTracker Red CMXRos) at their optimal concentrations and durations. [17][19]2. Image Acquisition: Acquire images using a confocal microscope with appropriate laser lines and emission filters to minimize spectral bleed-through. [21]3. Image Analysis:

    • Open the multi-channel image in an analysis software like ImageJ/Fiji.

    • Select a region of interest (ROI) containing stained cells.

    • Use a co-localization analysis plugin to calculate the Pearson's Correlation Coefficient (PCC).

Conclusion

The validation of a new fluorescent probe is a multi-faceted process that requires a systematic and objective approach. By thoroughly characterizing its photophysical properties, assessing its in vitro performance and specificity, and evaluating its utility in live-cell imaging, researchers can confidently determine its strengths and limitations. Our hypothetical probe, FluoroCell-Green, demonstrates promising characteristics, including high brightness, photostability, and low cytotoxicity, making it a potentially valuable tool for the cellular imaging community. This guide provides a robust framework for such evaluations, emphasizing the importance of comparative analysis and rigorous experimental design.

References

  • Labeling nuclear DNA with Hoechst 33342. PubMed. [Link]

  • 6 Tips for Fluorescence Live Cell Imaging. Evident Scientific. [Link]

  • PureBlu™ Hoechst 33342 Nuclear Staining Dye. Bio-Rad. [Link]

  • Hoechst 33342 Nuclear Staining Solution (Ready-to-use). Amerigo Scientific. [Link]

  • Determination of Signal to Noise Ratio. CODEX® Support. [Link]

  • Colocalization Analysis in Fluorescence Microscopy. SciSpace. [Link]

  • Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. [Link]

  • The Principles of Colocalization Microscopy and Image Analysis. KOLAIDO. [Link]

  • Signal-to-Noise Ratio (SNR). Scientific Volume Imaging. [Link]

  • PureBlu™ Hoechst 33342 Nuclear Staining Dye. Bio-Rad. [Link]

  • Colocalization analysis in fluorescence microscopy. PubMed. [Link]

  • Colocalization of Fluorophores in Confocal Microscopy. Evident Scientific. [Link]

  • Colocalization Analysis. ImageJ Wiki. [Link]

  • What are the best practices for live cell imaging? ResearchGate. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Live-Cell Microscopy: Four Tips for Keeping Cells Healthy. Biocompare. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Signal to Noise Ratio (SNR). Scientific Imaging, Inc. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • CCD Signal-To-Noise Ratio. Nikon's MicroscopyU. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. PMC - PubMed Central. [Link]

  • Quantum yield. Wikipedia. [Link]

  • Probes 101 – How to choose a fluorescent probe for your imaging experiment. FocalPlane. [Link]

  • Tips for Fluorophore Selection. FluoroFinder. [Link]

  • Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. [Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • Recent progress in developing fluorescent probes for imaging cell metabolites. PMC - PubMed Central. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]

  • LDH Cytotoxicity Assay Kit. Antibodies.com. [Link]

  • Fluorescent Probes for Disease Diagnosis. ACS Publications. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central. [Link]

  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • PHOTOSTABILITY TESTING. PharmaTutor. [Link]

  • O-Position Electronegativity Dependent Activity for Specific-Rapid Response to Superoxide Anion and Its Imaging for Epilepsy Mediated by Ferroptosis Pathway. ACS Publications. [Link]

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]

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Comparative Analysis of Piperazine-Based Fluorescent Labels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Advantage

In the landscape of fluorescent labeling, the piperazine moiety acts as a functional pivot, transforming static dyes into dynamic, environmentally sensitive probes. Unlike standard amine-reactive labels (e.g., NHS-esters) that merely "tag" a target, piperazine-functionalized fluorophores—specifically derivatives of Rhodamine , Naphthalimide , and BODIPY —possess an intrinsic logic gate based on Photoinduced Electron Transfer (PET) .

This guide provides a technical comparison of these labels against industry-standard alternatives (e.g., LysoTracker™), focusing on their application in lysosomal tracking, pH sensing, and super-resolution imaging.

Mechanism of Action: The PET Switch

The core utility of piperazine-based labels lies in their pH-dependent fluorescence switching. This mechanism minimizes background noise, a critical advantage over "always-on" commercial dyes.

The PET Logic Gate
  • High pH (Cytosol/Extracellular, pH ~7.4): The piperazine nitrogen possesses a lone pair of electrons. Upon excitation of the fluorophore, an electron is transferred from this nitrogen to the fluorophore's HOMO, quenching fluorescence (Non-radiative decay).

  • Low pH (Lysosome, pH 4.5–5.0): The nitrogen becomes protonated (

    
    ). The lone pair is engaged, blocking electron transfer. The radiative pathway is restored, resulting in strong fluorescence.
    
Diagram: PET Mechanism & pH Sensing

PET_Mechanism cluster_off State A: High pH (Cytosol) cluster_on State B: Low pH (Lysosome) Pip_Free Piperazine (Free Lone Pair) Fluoro_Dark Fluorophore (Quenched) Pip_Free->Fluoro_Dark e- Transfer (PET) Pip_Prot Piperazine-H+ (Protonated) Pip_Free->Pip_Prot + H+ (Acidification) Fluoro_Bright Fluorophore (Emissive) Pip_Prot->Fluoro_Bright PET Blocked

Figure 1: Schematic of the Photoinduced Electron Transfer (PET) mechanism.[1] Protonation of the piperazine moiety in acidic environments inhibits electron transfer, restoring fluorescence.

Comparative Performance Analysis

The following analysis contrasts three classes of piperazine-modified probes against the industry standard, LysoTracker Red DND-99.

Table 1: Photophysical Properties & Performance Metrics[2][3][4]
FeaturePiperazine-Rhodamine (e.g., Rh-Pip)Piperazine-Naphthalimide (e.g., NI-Pip)Piperazine-BODIPY LysoTracker Red DND-99 (Standard)
Primary Mechanism TICT Suppression + PETPET SwitchingPET SwitchingAcidotropic Trapping
Quantum Yield (

)
High (0.85 – 0.93) Low to Moderate (0.05 – 0.4)Moderate (0.4 – 0.6)Moderate (~0.6)
Stokes Shift Small (~25–35 nm)Large (>80 nm) Small (~20 nm)Small
pKa Range Tunable (5.0 – 6.5)Tunable (4.0 – 6.0)~5.0~5.1
Photostability Excellent GoodModeratePoor (Bleaches fast)
Signal-to-Noise High (Turn-on)Very High (Large shift)High (NIR options)Moderate (Always on)
Key Limitation Small Stokes shift requires precise filtersLower brightness requires higher gainSynthesis complexityP-gp Substrate (Efflux in MDR cells)
Technical Insights
  • Brightness vs. Shift:

    • Piperazine-Rhodamines are superior for Super-Resolution Microscopy (STED/STORM) . Recent quaternary piperazine-substituted rhodamines utilize electronic inductive effects to prevent Twisted Intramolecular Charge Transfer (TICT), achieving quantum yields near 0.93 (approx.[2][3] 2x brighter than standard Rhodamine B).

    • Piperazine-Naphthalimides are preferred for Confocal Microscopy in complex media. Their large Stokes shift minimizes self-quenching and separates excitation scatter from emission, crucial when imaging thick tissue samples.

  • MDR Cell Retention:

    • Commercial LysoTrackers are often substrates for P-glycoprotein (P-gp) efflux pumps. In multi-drug resistant (MDR) cancer cells, LysoTracker is pumped out, leading to false negatives.

    • Many piperazine-modified probes (specifically modified Naphthalimides) evade P-gp transport, retaining lysosomal specificity even in resistant cell lines (e.g., MCF-7/ADR).

Experimental Protocols

Protocol A: Synthesis of Piperazine-Rhodamine (General Workflow)

Note: This summarizes the "Click" or Nucleophilic Substitution approach.

  • Activation: React Rhodamine B base with phosphorus oxychloride (

    
    ) in 1,2-dichloroethane to generate Rhodamine acid chloride.
    
  • Substitution: Add excess anhydrous piperazine (or N-Boc-piperazine) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Purification: Silica gel column chromatography (MeOH/DCM gradient).

  • Validation: NMR must show piperazine protons at

    
     3.0–3.8 ppm.
    
Protocol B: Live Cell Lysosomal Staining

Target Audience: Cell Biologists

Reagents:

  • Stock Solution: 1 mM Probe in DMSO (Store at -20°C, desiccated).

  • Working Solution: 1–5

    
    M in pre-warmed culture media (phenol-red free preferred).
    

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed cells on sterile glass-bottom dishes (confocal grade).

    • Grow to 70–80% confluency. Over-confluency alters lysosomal pH.

  • Staining (The "Pulse"):

    • Replace growth media with Working Solution .

    • Incubate: 30 minutes at 37°C / 5%

      
      .
      
    • Expert Note: Do not incubate at 4°C. Lysosomal accumulation is an active process driven by proton gradients; low temperature inhibits this.

  • Washing (Optional for Turn-On Probes):

    • For Piperazine-Rhodamine (Turn-on): Washing is optional but recommended (1x PBS) to remove membrane-bound non-specifics.

    • For LysoTracker: Washing is mandatory (3x PBS) to reduce cytosolic background.

  • Imaging:

    • Image immediately in Live Cell Imaging Solution (LCIS) to maintain pH.

    • Excitation/Emission:

      • Rhodamine-Pip: Ex 561 nm / Em 580–620 nm.

      • Naphthalimide-Pip: Ex 405 or 488 nm / Em 520–550 nm.

Diagram: Staining Workflow

Staining_Protocol Start Adherent Cells (70% Confluent) Prep Prepare 1-5 µM Working Sol. (in Phenol-Free Media) Start->Prep Incubate Incubate 30 min @ 37°C (Active Transport) Prep->Incubate Wash Wash 2x with PBS (Remove Membrane Bound) Incubate->Wash Standard Protocol Image Live Imaging (Confocal/STED) Incubate->Image Turn-On Probe (No Wash) Wash->Image

Figure 2: Optimized staining workflow. The dashed line indicates the "No Wash" capability of high-specificity piperazine "turn-on" probes.

Critical Analysis & Recommendations

When to Choose Piperazine Labels:
  • Long-Term Tracking: If your experiment exceeds 1 hour, avoid LysoTracker (phototoxicity/bleaching). Use Piperazine-Rhodamine derivatives for superior photostability.[2]

  • Super-Resolution: For STED microscopy, the high quantum yield and resistance to depletion bleaching make Quaternary Piperazine-Rhodamines the gold standard.

  • Dual-Color Imaging: If using GFP (Green), use Piperazine-Rhodamine (Red) . If using RFP (Red), use Piperazine-Naphthalimide (Green) to exploit its large Stokes shift and avoid crosstalk.

Potential Pitfalls:
  • pKa Mismatch: Ensure the probe's pKa aligns with the target organelle. A probe with pKa 6.0 will light up in early endosomes, while pKa 4.5 is specific to mature lysosomes.

  • Solubility: Some piperazine-BODIPY derivatives are hydrophobic. Ensure DMSO concentration in the final well is <0.1% to prevent cytotoxicity.

References

  • Grimm, J. B., et al. (2019). "Quaternary Piperazine-Substituted Rhodamines with Enhanced Brightness for Super-Resolution Imaging." Journal of the American Chemical Society. [Link][2]

  • Sarkar, M., et al. (2025). "Naphthalimide-Piperazine Derivatives as Multifunctional 'On' and 'Off' Fluorescent Switches for pH, Hg2+ and Cu2+ Ions." PMC (PubMed Central). [Link](Generalized link for Naphthalimide-Piperazine mechanisms).

  • Albrecht, T., et al. (2020).[4] "Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells." STAR Protocols. [Link]

  • Zeng, S., et al. (2023).[3] "Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects." Chemical Society Reviews. [Link]

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A Comparative Guide to Derivatizing Agents: Evaluating the Specificity of 1-(9-anthracenylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its utility is often limited by the physicochemical properties of the target molecules. Many compounds, particularly those lacking a native chromophore or fluorophore, exhibit poor sensitivity with common HPLC detectors like UV-Vis or Fluorescence detectors. Pre-column derivatization addresses this challenge by chemically modifying the analyte to attach a tag that enhances its detectability.

This guide provides an in-depth evaluation of 1-(9-anthracenylmethyl)piperazine (AMP), a fluorescent derivatizing agent, and compares its specificity and performance against other established reagents. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, providing a framework for selecting the most appropriate agent for your analytical needs.

The Principle of Derivatization: Why and When to Use It

The primary goal of derivatization in chromatography is to improve an analyte's analytical characteristics. The ideal derivatizing agent should react rapidly and completely with the target functional group under mild conditions, yield a stable product, and introduce a moiety that significantly enhances detector response.

The decision to employ derivatization is driven by several factors:

  • Poor Detector Response: The analyte has weak or no absorption in the UV-Vis spectrum or does not fluoresce.

  • Poor Chromatographic Behavior: The analyte exhibits issues like peak tailing or poor retention on standard columns. Derivatization can alter polarity and improve peak shape.

  • Volatility Issues (for GC): Non-volatile compounds can be made suitable for Gas Chromatography analysis.[1][2]

  • Improved Selectivity: When analyzing complex matrices, derivatization can tag specific functional groups, allowing for selective detection and reducing interference.

This guide will focus on derivatization for HPLC with UV and fluorescence detection, two of the most common analytical modalities in research and industry.

In Focus: 1-(9-anthracenylmethyl)piperazine (AMP)

1-(9-anthracenylmethyl)piperazine, also known in the literature as MAP, is a high-performance derivatizing agent designed for a specific class of compounds: isocyanates .[3][4][5] Isocyanates are highly reactive compounds used extensively in the production of polyurethanes, foams, and coatings. Occupational exposure to isocyanates is a significant health concern, necessitating sensitive and reliable analytical methods for air monitoring.[5][6]

Mechanism of Action and Specificity

AMP's structure features a piperazine ring and a 9-anthracenylmethyl group.[7] The key to its function lies in the nucleophilic secondary amine of the piperazine moiety. This amine readily attacks the electrophilic carbon of an isocyanate group (-N=C=O), forming a stable urea derivative. The anthracene group acts as a potent fluorophore, imparting strong fluorescence to the derivative, which allows for highly sensitive detection.[7]

The reaction is highly specific to the isocyanate group. While the secondary amine could theoretically react with other highly reactive electrophiles, its primary and validated application is for isocyanates and isothiocyanates.[3][4] It is not intended as a general-purpose reagent for other common functional groups like carboxylic acids or primary amines under typical analytical conditions. This high specificity is a key advantage when analyzing isocyanates in complex environmental or industrial hygiene samples.

AMP_Derivatization_Reaction cluster_reactants Reactants cluster_product Product AMP 1-(9-anthracenylmethyl)piperazine (AMP) (Secondary Amine) ReactionPoint + AMP->ReactionPoint Isocyanate Analyte (R-N=C=O) Isocyanate->ReactionPoint Derivative Stable, Fluorescent Urea Derivative ReactionPoint->Derivative Nucleophilic Attack

AMP Derivatization Mechanism.

Comparative Analysis: AMP vs. The Alternatives

To fully evaluate AMP's specificity, we will compare it in two contexts:

  • Direct Comparison: Against other reagents used for isocyanate analysis.

  • Contextual Comparison: Against reagents specific for other major functional groups (carboxylic acids and amines) to highlight the principle of selective derivatization.

Direct Comparison: Isocyanate Derivatizing Agents

The National Institute for Occupational Safety and Health (NIOSH) has extensively studied derivatizing agents for isocyanates. A key study by Streicher et al. provides a direct comparison of AMP (MAP) with established reagents like 1-(2-methoxyphenyl)piperazine (MOPP), 9-(methylaminomethyl)anthracene (MAMA), and tryptamine (TRYP).

Parameter1-(9-Anthracenylmethyl)piperazine (AMP/MAP)1-(2-Methoxyphenyl)piperazine (MOPP)9-(Methylaminomethyl)anthracene (MAMA)Tryptamine (TRYP)
Target Group IsocyanatesIsocyanatesIsocyanatesIsocyanates
Relative Reactivity 100882530
Detection Mode Fluorescence, UVUV, Electrochemical (EC)Fluorescence, UVFluorescence, UV
Fluorescence Response High (Relative Intensity: 100)N/AModerate (Relative Intensity: 41.0)Low (Relative Intensity: 2.27)
Response Uniformity Excellent (low variability across different isocyanates)Poor (high variability)ModeratePoor
Key Advantage High reactivity and sensitivity, uniform response.[6]Established in NIOSH methods.
Key Disadvantage Lower reactivity and sensitivity, non-uniform response.Lower reactivity.Low reactivity and fluorescence.

Source: Data synthesized from Streicher et al., American Industrial Hygiene Association Journal, 1996.

Expertise & Experience: The data clearly shows why AMP was developed. For accurate quantification of total isocyanate groups, especially non-monomeric species for which standards are unavailable, it is crucial that the derivatizing agent reacts with each isocyanate group equally. AMP's high and uniform fluorescence response, coupled with its superior reactivity, makes it a more robust and reliable choice than MOPP, leading to more accurate exposure assessments.[6]

Contextual Comparison: Specificity for Other Functional Groups

A senior scientist must know not only what a reagent does, but also what it doesn't do. Comparing AMP to agents designed for other functional groups underscores its specificity.

Derivatizing AgentTarget Functional Group(s)Typical ApplicationDetection Principle
1-(9-Anthracenylmethyl)piperazine (AMP) Isocyanates (-NCO) Industrial hygiene air monitoring.[5]Fluorescence
2,4'-Dibromoacetophenone Carboxylic Acids (-COOH) Analysis of fatty acids in biological samples.[8]UV Absorption
Dansyl Chloride (DNS-Cl) Primary & Secondary Amines (-NH2, -NHR) Analysis of amino acids, biogenic amines, pharmaceuticals.[9][10]Fluorescence

This comparison highlights a critical concept in analytical chemistry: orthogonality . AMP will not react with the carboxylic acids targeted by dibromoacetophenone, nor will it efficiently label the primary amines targeted by Dansyl Chloride. This specificity is essential for minimizing interferences and ensuring that the analytical signal originates solely from the analyte of interest.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that includes inherent checks and explanations for each step. Below are detailed, step-by-step methodologies for AMP and two common alternatives.

Protocol 1: Derivatization of Airborne Isocyanates with AMP

This protocol is adapted from NIOSH methodologies for air sampling.

Objective: To quantify airborne 1,6-hexamethylene diisocyanate (HDI) monomer and oligomers.

Materials:

  • Impinger with 15 mL of AMP absorbing solution (1 x 10⁻⁴ M in butyl benzoate).

  • HPLC system with Fluorescence Detector (λex = 254 nm, λem = 412 nm).

  • Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile/Water with a buffer (e.g., ammonium acetate).

Methodology:

  • Sample Collection: Draw air through the impinger at a calibrated flow rate (e.g., 1 L/min) for a specified time. Causality: The impinger ensures that airborne isocyanates are trapped in the derivatizing solution, where the reaction occurs immediately.

  • Sample Preparation: Transfer the impinger solution to a vial. No further reaction time is needed due to the high reactivity of AMP. Trustworthiness: The rapid, in-situ reaction minimizes the risk of analyte degradation or loss.

  • HPLC Analysis:

    • Inject an aliquot of the sample directly into the HPLC system.

    • Run a gradient elution to separate the derivatized monomer from the various oligomers.

    • Monitor the column effluent with the fluorescence detector.

  • Quantification:

    • Prepare a calibration curve using a standard of derivatized HDI monomer.

    • Integrate the peak area for the monomer and the "total area" for the oligomers.

    • Calculate the concentration in the air sample based on the sampled air volume. Authoritative Grounding: This method is based on principles established in NIOSH methods 5521 and 5522.

Protocol 2: Derivatization of Carboxylic Acids with 2,4'-Dibromoacetophenone

Objective: To quantify fatty acids in a biological sample.

Materials:

  • 2,4'-Dibromoacetophenone solution (e.g., 12 mg/mL in acetone).[8]

  • Catalyst solution: Triethylamine (e.g., 5 mg/mL in acetone).[8]

  • HPLC with UV Detector (λ = 254 nm).

  • Reversed-phase C18 column.

Methodology:

  • Sample Extraction: Extract fatty acids from the sample matrix (e.g., plasma) using an appropriate liquid-liquid or solid-phase extraction method. Evaporate the solvent to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in acetone.

    • Add the 2,4'-Dibromoacetophenone solution and the triethylamine catalyst.[8] Causality: Triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion which is a much stronger nucleophile for attacking the derivatizing agent.

    • Seal the vial and heat at a controlled temperature (e.g., 40-50°C) for a specific time (e.g., 30-120 min).[8] Trustworthiness: The reaction must be optimized for time and temperature to ensure complete derivatization without degrading unsaturated fatty acids.[11]

    • Cool the reaction mixture and evaporate the solvent.

  • HPLC Analysis: Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Protocol 3: Derivatization of Primary Amines with Dansyl Chloride

Objective: To quantify a primary amine-containing drug in plasma.

Materials:

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetonitrile), freshly prepared.[12]

  • Sodium bicarbonate buffer (0.2 M, pH 9.5).[12]

  • Quenching solution (e.g., 2% formic acid).[12]

  • HPLC with Fluorescence Detector (e.g., λex = 337 nm, λem = 492 nm).[13]

Methodology:

  • Sample Deproteinization: Precipitate proteins from the plasma sample by adding cold acetonitrile. Centrifuge and collect the supernatant. Evaporate to dryness.[12]

  • Derivatization Reaction:

    • Reconstitute the dried extract in the sodium bicarbonate buffer. Causality: The reaction requires an alkaline pH to ensure the primary amine is in its deprotonated, nucleophilic state.[12]

    • Add the Dansyl Chloride solution and vortex.

    • Incubate the mixture (e.g., 60°C for 30 min).

    • Add the quenching solution to stop the reaction by consuming excess Dansyl Chloride.[12] Trustworthiness: Quenching is critical to prevent the reagent from reacting with other components or degrading, which would create interfering peaks.

  • HPLC Analysis: Filter the final solution and inject it into the HPLC system.

Workflow Visualization

Understanding the analytical workflow is crucial for planning and troubleshooting.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Collection (Air, Plasma, etc.) Extraction Analyte Extraction (If necessary) Sample->Extraction Derivatization Derivatization Reaction (Add Reagent, Catalyst, Heat) Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Detection (Fluorescence / UV) HPLC->Detection Quantification Data Processing & Quantification Detection->Quantification Report Final Report Quantification->Report

General Derivatization Workflow.

Conclusion and Recommendations

  • High Specificity: AMP is expertly designed for the derivatization of isocyanates . It is not a broad-spectrum reagent and should not be used for other functional groups like carboxylic acids or simple amines.

  • Superior Performance for Isocyanates: When compared to older reagents like MOPP, AMP demonstrates faster reactivity, higher sensitivity, and a more uniform response across different isocyanate species. This makes it the superior choice for applications requiring accurate quantification of total isocyanate content, such as in occupational health and safety monitoring.

  • Method Selection is Key: The choice of a derivatizing agent must be driven by the target functional group on the analyte. This guide demonstrates that using a highly specific agent like AMP for isocyanates, Dansyl Chloride for amines, or an alkyl halide like 2,4'-Dibromoacetophenone for carboxylic acids is a fundamental principle of robust analytical method development.

For researchers in industrial hygiene and polymer science, AMP is an invaluable tool. For those working with other classes of compounds, understanding AMP's specificity serves as a crucial lesson in the importance of selecting the right tool for the analytical challenge at hand.

References

  • Vertex AI Search. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, Oxford Academic. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved February 11, 2026, from [Link]

  • IJSBAR. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research, 26(2), 1-7. Retrieved February 11, 2026, from [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Retrieved February 11, 2026, from [Link]

  • Yamada, H., et al. (n.d.). Dansyl chloride derivatization of methamphetamine: a method with advantages for screening and analysis of methamphetamine in urine. Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Retrieved February 11, 2026, from [Link]

  • Czauderna, M., et al. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Retrieved February 11, 2026, from [Link]

  • IJSBAR. (n.d.). The research of derivatization process of fatty acid using 2.4 dibromoacetophenone with BF3 catalyst has been done. Retrieved February 11, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 1-(9-Anthracenylmethyl)piperazine. Retrieved February 11, 2026, from [Link]

  • Kowalczyk, J., et al. (2001). An improved method for derivatization of fatty acids for liquid chromatography. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved February 11, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). N,N-Dimethyl-p-phenylenediamine. Retrieved February 11, 2026, from [Link]

  • Norman, S. H. (1997). Evaluation of a New Derivatizing Reagent, 1-(9-Anthracenylmethyl)Piperazine (MAP), Used for the Analysis of Isocyanates in Spray-Painting Operations. TXST Digital Repository. Retrieved February 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved February 11, 2026, from [Link]

  • CDC Stacks. (n.d.). Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Op. Retrieved February 11, 2026, from [Link]

  • Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved February 11, 2026, from [Link]

  • Rudzinski, W. E., et al. (n.d.). Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Operations. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Chhanikar, A., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved February 11, 2026, from [Link]

  • Han, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. Retrieved February 11, 2026, from [Link]

  • Aal-Agha, A., & Theodoridis, G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Retrieved February 11, 2026, from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved February 11, 2026, from [Link]

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